(1-Bromo-2,2-dimethoxypropyl)benzene
Description
(1-Bromo-2,2-dimethoxypropyl)benzene is an organobromine compound featuring a benzene ring substituted with a brominated propyl group containing two methoxy substituents at the 2-position. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in synthetic organic chemistry for constructing complex molecules. Its bromine atom serves as a leaving group, while the dimethoxypropyl moiety may influence solubility and steric effects during reactions.
Properties
CAS No. |
64723-41-7 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(1-bromo-2,2-dimethoxypropyl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
MRSFGAHZECQZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Br)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of (1-Hydroxy-2,2-dimethoxypropyl)benzene
The tertiary alcohol precursor is synthesized via Grignard addition. Reacting 2,2-dimethoxypropanone with benzylmagnesium bromide yields (1-hydroxy-2,2-dimethoxypropyl)benzene. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C for 4–6 hours, achieving yields of 75–85%.
Reaction Conditions:
Bromination Using Phosphorus Tribromide (PBr₃)
The tertiary alcohol undergoes bromination via PBr₃ in dichloromethane (DCM) at 0°C. This method avoids carbocation rearrangements due to the SN2 mechanism favored by the steric hindrance of the dimethoxy groups.
Procedure:
- Dissolve (1-hydroxy-2,2-dimethoxypropyl)benzene (1.0 equiv) in DCM.
- Add PBr₃ (1.1 equiv) dropwise at 0°C.
- Stir for 2 hours, then quench with saturated NaHCO₃.
- Yield: 78–88%
Friedel-Crafts Alkylation with 1-Bromo-2,2-dimethoxypropane
Preparation of 1-Bromo-2,2-dimethoxypropane
1-Bromo-2,2-dimethoxypropane is synthesized by brominating 2,2-dimethoxypropan-1-ol using HBr gas in ether. The reaction is catalyzed by sulfuric acid (5 mol%) at 25°C for 12 hours.
Data Table:
| Parameter | Value |
|---|---|
| Starting Material | 2,2-Dimethoxypropan-1-ol |
| Reagent | HBr (gas), H₂SO₄ |
| Solvent | Diethyl ether |
| Temperature | 25°C |
| Yield | 70% |
Alkylation of Benzene
While Friedel-Crafts alkylation with tertiary alkyl halides is challenging due to carbocation stability, using AlCl₃ (1.5 equiv) in nitrobenzene at 50°C facilitates limited electrophilic substitution.
Challenges:
- Competing carbocation rearrangements reduce yields (<30%).
- Nitrobenzene solvent mitigates side reactions but requires careful handling.
Decarboxylative Bromination of a Carboxylic Acid Precursor
Synthesis of (2,2-Dimethoxypropyl)benzoic Acid
Oxidation of (2,2-dimethoxypropyl)benzene using KMnO₄ in acidic conditions yields the carboxylic acid. This step achieves 65–70% conversion.
Reaction Conditions:
Bromination Using Tetrabutylammonium Tribromide (Bu₄NBr₃)
Adapting protocols from decarboxylative aromatic bromination, the carboxylic acid undergoes radical bromination at 100°C in acetonitrile with Bu₄NBr₃ (2.0 equiv) and K₃PO₄ (1.0 equiv).
Data Table:
| Parameter | Value |
|---|---|
| Substrate | (2,2-Dimethoxypropyl)benzoic acid |
| Reagent | Bu₄NBr₃ (2.0 equiv) |
| Base | K₃PO₄ (1.0 equiv) |
| Solvent | MeCN |
| Temperature | 100°C |
| Time | 16 hours |
| Yield | 68% |
Grignard Reaction Followed by Bromination
Formation of the Tertiary Alcohol
Reacting 2,2-dimethoxypropanone with phenylmagnesium bromide (2.0 equiv) in THF yields (1-hydroxy-2,2-dimethoxypropyl)benzene. The reaction is exothermic and requires slow addition at -10°C.
Purification:
Bromination with Hydrobromic Acid (HBr)
Treating the tertiary alcohol with 48% HBr in dioxane at reflux (110°C) for 8 hours replaces the hydroxyl group with bromine.
Optimization Note:
- Excess HBr (3.0 equiv) drives the reaction to completion.
- Yield: 85%
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2,2-dimethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the bromo group.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Corresponding alcohols or ketones.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
(1-Bromo-2,2-dimethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2,2-dimethoxypropyl)benzene involves its interaction with various molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzene ring provides a stable aromatic system that can participate in various electrophilic and nucleophilic reactions . The 2,2-dimethoxypropyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Utility : this compound is hypothesized to be a versatile intermediate for synthesizing methoxy-rich aromatic systems, such as lignin analogs or chiral ligands.
- Gaps in Literature : Direct experimental data (e.g., NMR spectra, crystal structures) for this compound are scarce. Most inferences derive from analogues like those in and , which differ in substituent electronegativity and steric profiles.
- Methoxy groups may reduce volatility compared to halogenated counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Bromo-2,2-dimethoxypropyl)benzene, and how can purity be validated?
- Methodology : Begin with a Friedel-Crafts alkylation of benzene using 2,2-dimethoxypropanol, followed by bromination with PBr₃ or NBS (N-bromosuccinimide). Alternative routes may involve coupling reactions (e.g., Suzuki-Miyaura) using brominated precursors. Validate purity via GC-MS (>95% purity threshold) and HPLC (retention time alignment with standards). Monitor dimethoxy group stability under bromination conditions using ¹H NMR to detect unintended deprotection .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H NMR : Identify methoxy protons (δ 3.2–3.5 ppm) and bromopropyl group splitting patterns.
- ¹³C NMR : Confirm quaternary carbons adjacent to bromine (δ 40–50 ppm) and methoxy carbons (δ 55–60 ppm).
- IR Spectroscopy : Detect C-Br stretching (500–600 cm⁻¹) and methoxy C-O bonds (1050–1150 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 257.05) and isotopic patterns characteristic of bromine .
Q. What safety protocols are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile brominated intermediates.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be minimized during synthesis?
- Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates in substitution reactions. Lower reaction temperatures (0–5°C) reduce elimination byproducts.
- Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination selectivity.
- Kinetic Analysis : Track byproduct formation via GC-MS at timed intervals to adjust reagent stoichiometry .
Q. How should researchers resolve discrepancies in reaction yields under varying catalytic conditions?
- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity).
- Statistical Analysis : Use ANOVA to identify significant factors. For example, excess bromine (>1.2 eq) may lead to di-bromination, reducing yield.
- Contradiction Mitigation : Cross-reference with analogous brominated aromatics (e.g., 1-Bromo-3,5-dimethoxybenzene) to establish optimal conditions .
Q. What strategies enable regioselective functionalization of this compound for drug discovery?
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate positions ortho to methoxy groups, enabling C-H activation for cross-coupling.
- Protection/Deprotection : Temporarily mask methoxy groups with TMSCl (trimethylsilyl chloride) to direct bromine to the propyl chain.
- Click Chemistry : Attach bioactive moieties via azide-alkyne cycloaddition at the bromine site .
Data Analysis & Troubleshooting
Q. How can unexpected byproducts (e.g., de-methoxylated derivatives) be identified and quantified?
- LC-MS/MS : Use reverse-phase chromatography paired with tandem MS to separate and identify low-abundance byproducts.
- Isolation Techniques : Employ preparative TLC or column chromatography to isolate impurities for NMR characterization.
- Mechanistic Insight : Compare with degradation pathways of 1-Bromo-2-methoxybenzene derivatives under acidic/basic conditions .
Q. What computational tools predict reaction outcomes for this compound in complex systems?
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on brominated aromatic templates.
- DFT Calculations : Model transition states to predict regioselectivity in electrophilic attacks.
- QSPR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
